2-(Acetylamino)-7-octynoic acid

Description

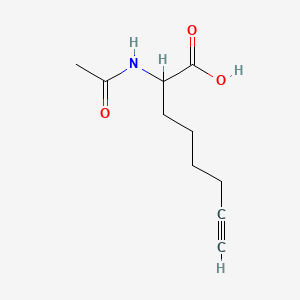

2-(Acetylamino)-7-octynoic acid is a synthetic amino acid derivative characterized by an acetylated amino group at the α-carbon and a terminal alkyne (C≡C) at the seventh position of an octynoic acid backbone. The acetyl group enhances metabolic stability compared to free amines, while the alkyne moiety enables participation in click chemistry reactions (e.g., Huisgen cycloaddition) for bioconjugation or material science applications .

Properties

IUPAC Name |

2-acetamidooct-7-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h1,9H,4-7H2,2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROOWVVBIWAQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCC#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-7-octynoic acid typically involves the acetylation of 7-octynoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetylamino derivative.

Industrial Production Methods

Industrial production of 2-(Acetylamino)-7-octynoic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-7-octynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the triple bond in the octynoic acid moiety to a double or single bond.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Acetylamino)-7-octynoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-7-octynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the octynoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-(Acetylamino)-7-octynoic acid and analogous compounds:

Key Observations:

- Protective Groups: The acetyl group in 2-(Acetylamino)-7-octynoic acid offers simpler deprotection compared to the bulkier Boc group in 2-(Boc-amino)oct-7-enoic acid, which requires strong acids like trifluoroacetic acid (TFA) .

- Unsaturation Effects: The C7 alkyne in the target compound exhibits higher reactivity in cycloaddition reactions than the alkene in 2-(Boc-amino)oct-7-enoic acid. This makes the former more suitable for bioorthogonal labeling .

- Aromatic vs. Aliphatic Chains: 2-(Quinolin-7-yl)acetic acid’s aromatic quinoline moiety enhances π-π stacking in drug-receptor interactions, unlike the aliphatic chain of 2-(Acetylamino)-7-octynoic acid .

Reactivity and Stability

- Unexpected Redox Behavior: highlights that 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid undergoes oxidative condensation with thionyl chloride, forming dimeric products. This suggests that bulky substituents (e.g., tert-butyl) near the acetylated amino group may induce redox pathways. In contrast, 2-(Acetylamino)-7-octynoic acid, lacking such substituents, is less prone to similar side reactions under standard conditions .

- Solubility and Storage: 2-(Boc-amino)oct-7-enoic acid requires storage at 2–8°C due to moisture sensitivity, whereas the acetylated analog may exhibit better stability under ambient conditions owing to its simpler protective group .

Biological Activity

2-(Acetylamino)-7-octynoic acid is an organic compound characterized by an acetylamino group attached to an octynoic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. This article explores the biological activity of 2-(Acetylamino)-7-octynoic acid, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with different biological activities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts triple bond to double or single bonds | Hydrogenation with palladium on carbon |

| Substitution | Acetylamino group participates in nucleophilic substitution | Amines or thiols under basic conditions |

The biological effects of 2-(Acetylamino)-7-octynoic acid are mediated through its interaction with specific molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on these targets, while the octynoic acid moiety engages in hydrophobic interactions. This dual interaction can modulate the activity of various biological pathways.

Antimicrobial Properties

Research indicates that 2-(Acetylamino)-7-octynoic acid exhibits antimicrobial activity. In vitro studies have shown that compounds containing the octynoic acid moiety can inhibit the growth of certain bacterial strains. For example, related compounds have demonstrated significant activity against Mycobacterium tuberculosis strains .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that 2-(Acetylamino)-7-octynoic acid may possess cytotoxic effects against cancer cell lines. For instance, related alkynyl-containing peptides have shown cytotoxicity against various cancer cells, suggesting a potential role for this compound in cancer therapy .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of alkynyl-containing peptides derived from marine sources, which included analogs of 2-(Acetylamino)-7-octynoic acid. These compounds exhibited IC50 values indicating significant cytotoxicity against LoVo cells (IC50 = 2.25 μg/mL) and other cancer cell lines .

- Antimicrobial Activity : Research on related compounds demonstrated their efficacy against Mycobacterium tuberculosis strains ATCC 25177 and ATCC 35818, highlighting the potential of octynoic acid derivatives in antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.